2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
Overview
Description
2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. For instance, 6-methyl-1H-benzimidazole can be prepared by reacting 4-methyl-o-phenylenediamine with formic acid under reflux conditions .
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Substitution Reaction: This can be achieved by reacting the benzimidazole derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions .
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Coupling Reaction: : The final step is the coupling of the chlorinated benzimidazole with 3-aminobenzamide. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the nitro groups if present in the benzimidazole ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is often facilitated by the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: TEA or NaH in DCM or DMF.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide has several scientific research applications:
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Medicinal Chemistry: : It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activity of the benzimidazole core.
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Biological Studies: : The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and therapeutic potential.
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Chemical Research: : It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
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Industrial Applications: : The compound is investigated for its use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules. The compound can disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide: Lacks the methyl group on the benzimidazole ring.
2-chloro-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide: Methyl group is positioned differently on the benzimidazole ring.
2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the benzamide moiety distinguishes 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide from its analogs. This structural uniqueness can influence its binding affinity, specificity, and overall biological activity.
Properties
IUPAC Name |
2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-13-9-10-18-19(11-13)25-20(24-18)14-5-4-6-15(12-14)23-21(26)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDSVYCQIAZSAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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